molecular formula C16H18N4 B12722764 4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline CAS No. 191349-26-5

4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline

Cat. No.: B12722764
CAS No.: 191349-26-5
M. Wt: 266.34 g/mol
InChI Key: QRZLMPANXOGORV-UHFFFAOYSA-N
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Description

4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it a subject of interest for researchers aiming to develop new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-(2-aminophenyl)-imidazole-4-carbonitriles with carbonyl compounds using p-TsOH as a catalyst . This reaction proceeds via a 6-endo-trig cyclization mechanism, which is facilitated by microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, green chemistry approaches, such as the use of metal-free catalysts and microwave-assisted synthesis, are employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. Its cyclopentylamino group enhances its interaction with biological targets, making it a promising candidate for drug development .

Properties

CAS No.

191349-26-5

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

N-cyclopentyl-1-methylimidazo[1,2-a]quinoxalin-4-amine

InChI

InChI=1S/C16H18N4/c1-11-10-17-16-15(18-12-6-2-3-7-12)19-13-8-4-5-9-14(13)20(11)16/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,18,19)

InChI Key

QRZLMPANXOGORV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C3=CC=CC=C3N=C2NC4CCCC4

Origin of Product

United States

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